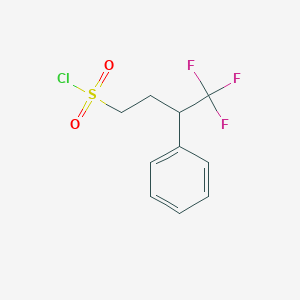

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride

Description

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is a fluorinated sulfonyl chloride characterized by a trifluoromethyl group at the 4-position, a phenyl substituent at the 3-position, and a sulfonyl chloride (-SO₂Cl) functional group. Its structure combines electron-withdrawing trifluoromethyl and sulfonyl groups with an aromatic phenyl ring, influencing reactivity, stability, and solubility.

Properties

IUPAC Name |

4,4,4-trifluoro-3-phenylbutane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3O2S/c11-17(15,16)7-6-9(10(12,13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXUGAQGUMMLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCS(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride typically involves the reaction of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the product is purified through distillation or recrystallization .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonamide under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at moderate temperatures.

Major Products Formed:

Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate salts.

Reduction Reactions: Products include sulfonyl fluorides and sulfonamides.

Scientific Research Applications

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride has diverse applications in scientific research:

Biology: The compound is utilized in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs with sulfonamide moieties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride involves the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive towards nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Key Differences :

- Structure : Lacks the phenyl and butane backbone; features a single trifluoromethyl group directly attached to the sulfonyl chloride.

- Physical Properties :

- Reactivity: The absence of a phenyl group reduces steric hindrance, enhancing electrophilic reactivity. However, the shorter carbon chain may limit solubility in nonpolar solvents compared to the target compound.

4,4,4-Trifluorobutane-1-sulfonyl Chloride

Key Differences :

- Structure : Shares the trifluorobutane-sulfonyl chloride backbone but lacks the 3-phenyl substituent.

- Synthetic Utility: Used in the preparation of sulfonamide derivatives (e.g., N-{3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl}-4,4,4-trifluorobutane-1-sulfonamide), demonstrating its role in introducing trifluorobutane motifs into drug candidates .

4,4,4-Trifluoro-1-p-tolyl-butane-1,3-dione

Key Differences :

- Structure : Replaces the sulfonyl chloride with a diketone group and incorporates a p-tolyl (methyl-substituted phenyl) moiety.

- Molecular Formula : C₁₁H₉F₃O₂ (vs. C₁₀H₁₀ClF₃O₂S for the target compound) .

- Functionality : The diketone group enables chelation and coordination chemistry, contrasting with the sulfonyl chloride’s electrophilic character.

Structural and Functional Analysis

Electronic Effects

Physical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) |

|---|---|---|---|

| 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride | ~258.6 (estimated) | Not reported | Not reported |

| Trifluoromethanesulfonyl chloride | 168.52 | 29–32 | 1.583 |

| 4,4,4-Trifluorobutane-1-sulfonyl chloride | ~194.5 (estimated) | Not reported | Not reported |

Note: Data gaps highlight the need for further experimental characterization of the target compound.

Biological Activity

4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields including medicinal chemistry and biological research. This article explores its biological activity, potential applications, and the mechanisms through which it may exert its effects.

- Molecular Formula : C11H10ClF3O2S

- CAS Number : 2137722-22-4

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by various biological nucleophiles such as amino acids in proteins. This interaction can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that compounds with sulfonyl chloride functionalities often exhibit antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic processes essential for bacterial growth.

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. It may inhibit specific cancer-related enzymes or pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Further studies are required to elucidate the specific targets.

Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of various sulfonyl chlorides, including this compound. The results demonstrated a significant inhibition of lactate dehydrogenase (LDH), an enzyme often overexpressed in tumor cells. This inhibition suggests potential for anticancer applications.

| Compound | Enzyme Target | Inhibition (%) |

|---|---|---|

| This compound | LDH | 75% |

| Control (No Treatment) | - | 0% |

Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of various sulfonyl chlorides against Gram-positive and Gram-negative bacteria. The findings indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.